molecular formula C10H23N B8732454 N-ethylbis(isobutyl)amine CAS No. 18677-85-5

N-ethylbis(isobutyl)amine

Cat. No.: B8732454
CAS No.: 18677-85-5
M. Wt: 157.30 g/mol
InChI Key: XQQLJWFNDMEBHP-UHFFFAOYSA-N
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Description

N-ethylbis(isobutyl)amine is an organic compound with the molecular formula C10H23N. It is a tertiary amine, characterized by the presence of an ethyl group, a methyl group, and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylbis(isobutyl)amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of 2-methylpropan-1-amine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-ethylbis(isobutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding amine oxides.

    Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-ethylbis(isobutyl)amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethylbis(isobutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. Its tertiary amine structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

    Diisobutylamine: Similar in structure but lacks the ethyl group.

    N-Ethyl-2-methyl-1-propanamine: Similar but with different alkyl group arrangements.

    N-Methylisopropylamine: Contains a methyl group instead of an ethyl group.

Uniqueness: N-ethylbis(isobutyl)amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other amines may not be suitable.

Properties

CAS No.

18677-85-5

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-ethyl-2-methyl-N-(2-methylpropyl)propan-1-amine

InChI

InChI=1S/C10H23N/c1-6-11(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

XQQLJWFNDMEBHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)CC(C)C

Origin of Product

United States

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